Differential Allosteric Enzyme Modulation: hSR Inhibition IC50 vs. NADH
N-methyl-1,4-dihydronicotinamide (MNAH) acts as a partial allosteric inhibitor of human serine racemase (hSR), a key enzyme in D-serine regulation and NMDA receptor function. It exhibits an IC50 of 177 μM for the inhibition of hSR's β-elimination activity, which is approximately 125-fold less potent than the natural cofactor NADH (IC50 = 1.4 μM) in the same assay [1]. This differential potency makes MNAH a superior tool for titrating partial enzyme inhibition or studying structure-activity relationships without fully engaging the enzyme's allosteric machinery as NADH does.
| Evidence Dimension | Inhibition of human serine racemase (hSR) β-elimination activity |
|---|---|
| Target Compound Data | IC50 = 177 μM |
| Comparator Or Baseline | NADH (β-Nicotinamide adenine dinucleotide, reduced form) = 1.4 μM |
| Quantified Difference | MNAH is 126-fold less potent than NADH (177 / 1.4) |
| Conditions | In vitro enzymatic assay; pH not specified, likely physiological; temperature not specified. |
Why This Matters
This quantifies a significant difference in allosteric potency, enabling precise, intermediate-level modulation of hSR activity, which is critical for research into neurological disorders where D-serine levels are implicated.
- [1] Bruno, S., Marchesani, F., Dellafiora, L., et al. (2016). Human serine racemase is allosterically modulated by NADH and reduced nicotinamide derivatives. Biochemical Journal, 473(20), 3505–3516. View Source
